二甲基碲化物

描述

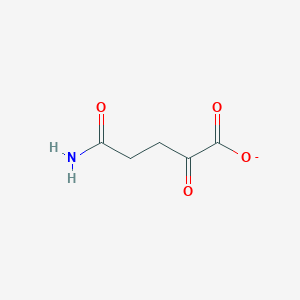

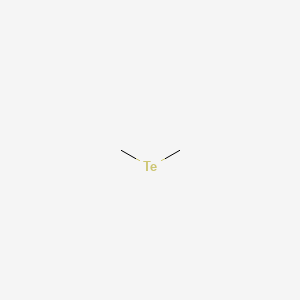

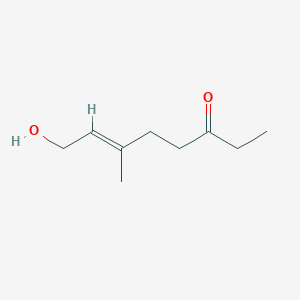

Dimethyl telluride (DMTe) is an organotelluride compound with the formula (CH3)2Te . It is a pale yellow, translucent liquid with a very strong smell . This compound was the first material used to grow epitaxial cadmium telluride and mercury cadmium telluride using metalorganic vapour phase epitaxy . It is produced by some fungi and bacteria .

Synthesis Analysis

Dimethyl telluride can be synthesized by reacting elemental tellurium with methylating chemicals such as dimethyl sulphate or dimethylzinc . It can also be produced as a byproduct of some industrial and biological processes . In addition, it reacts with first row transition metal bis (chlorosulphates), M (SO3Cl)2 (M=Cr II, Mn II, Fe II, Co II, Ni II, Cu II) in MeCN resulting in the formation of compounds of the type [M (SO3Cl)2 - (Me2Te)2] .Molecular Structure Analysis

From the two lone pairs of the tellurium atom, one is an almost pure p-lone pair (499% p-character, oriented perpendicular to the plane defined by the aromatic ring, further denoted as n(Te)), while the other predominantly displays s-character (approx. 80% s, 20% p, denoted s-n(Te)) .Chemical Reactions Analysis

Dimethyl telluride is relatively stable towards gamma irradiation and its degradation is highly affected by the amount of dissolved oxygen and competing species . It was found that dimethyl telluride degrades via oxidative processes by reacting with oxidizing radiolysis products e.g. •OH, O.- .Physical And Chemical Properties Analysis

Dimethyl telluride is a colorless gas at room temperature and standard pressure. It has a distinct garlic-like or “tellurium-like” odor, which can be detected even in low concentrations . The melting point is around -38.5°C (-37.3°F), and its boiling point is approximately 92°C (198°F) .科学研究应用

生物化学见解

二甲基碲化物因其在生物系统中的生物化学特性和相互作用而受到研究。例如,Taylor (1996) 探索了碲的生物化学,包括二甲基碲化物的形成和特性。这项研究强调,在接触碲时,二甲基碲化物的形成是一个关键特征,导致排泄物和组织中出现独特的蒜味。该研究还讨论了碲在体内的消除和吸收动态,为理解其生理相互作用提供了基础 (Taylor,1996)。

环境和微生物方面

二甲基碲化物的环境行为和微生物相互作用已得到探索。Basnayake 等人 (2001) 研究了细菌对碲酸钠和亚碲酸钠产生的二甲基碲化物。本研究提供了对碲化合物转化过程中涉及的微生物过程以及二甲基碲化物产生的条件的见解 (Basnayake 等人,2001)。

化学性质和应用

二甲基碲化物在各个领域的化学性质和潜在应用一直是人们关注的主题。例如,Vis 等人 (1996) 对二甲基碲化物的振动频率和热力学性质的研究为其在热力学和物理化学背景下的应用提供了重要数据 (Vis 等人,1996)。同样,McAllister (1989) 研究了碲化物热解(包括二甲基碲化物)的化学动力学,这对于理解其在高温过程(例如金属有机化学气相沉积)中的行为至关重要 (McAllister,1989)。

工业和材料科学应用

在材料科学中,二甲基碲化物已用于先进材料的合成。Morris (1986) 报告了使用二甲基碲化物在光解过程中成功生长出碲化汞镉,展示了其在半导体和相关材料制造中的应用 (Morris,1986)。

作用机制

安全和危害

未来方向

The behavior of dimethyl telluride was investigated under gamma irradiation in various aqueous solutions and conditions relevant to severe nuclear reactor accident conditions . The results suggest that dimethyl telluride is relatively stable towards irradiation and its degradation is highly affected by the amount of dissolved oxygen and competing species . It was found that dimethyl telluride degradation is an oxidation process which is efficient in aerated aqueous solutions . In the absence of oxygen, several dimers were observed . The results presented here show the relevance of organic tellurides in severe accident conditions and highlight the need for further investigation of the re-volatilization and mitigation of volatile tellurium species .

属性

IUPAC Name |

methyltellanylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Te/c1-3-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUZFVVKDBZHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Te]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(CH3)2Te, C2H6Te | |

| Record name | Dimethyltelluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethyltelluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060477 | |

| Record name | Dimethyltelluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl telluride | |

CAS RN |

593-80-6 | |

| Record name | Dimethyltellurium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyltelluride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, 1,1'-tellurobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyltelluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)